molecular formula C17H21N3O4S B2667096 4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034255-30-4

4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No. B2667096
M. Wt: 363.43
InChI Key: JAVCZLVQLNTZTD-CTYIDZIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description


4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a chemical compound with the molecular formula C17H21N3O4S1. It has a molecular weight of 363.431. This compound is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of this compound is defined by its molecular formula, C17H21N3O4S1. This formula indicates that the molecule is composed of 17 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom1.



Chemical Reactions Analysis


The specific chemical reactions involving this compound are not provided in the search results. However, given its structure, it’s likely that it could participate in a variety of organic reactions.



Physical And Chemical Properties Analysis


The physical and chemical properties of this compound are not specified in the search results. However, these properties can be inferred from its molecular structure and include factors such as polarity, solubility, and stability.


Scientific Research Applications

Cytotoxicity and Tumor Specificity

Several studies have synthesized and tested compounds structurally similar to 4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide, examining their cytotoxic activities and tumor specificity. For instance, sulfonamides with substituted benzaldehydes, including methoxy groups, were investigated for their potential as carbonic anhydrase inhibitors and for cytotoxic activities against tumor cells. Some of these compounds exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies (H. Gul et al., 2016).

Anti-hyperalgesic and Anti-edematogenic Effects

Compounds derived from similar synthesis processes have shown significant anti-hyperalgesic and anti-edematogenic effects in pathological pain models in mice, without causing locomotive disorders. This suggests their potential application in treating arthritic pain, comparable to Celecoxib, a well-known anti-inflammatory drug (M. M. Lobo et al., 2015).

Anticancer Potential

Research into specific derivatives, such as those involving molecular docking studies, has highlighted their potential as anti-breast cancer agents. These studies provide insights into the molecular interactions and efficacy of these compounds against cancer cell lines, pointing towards their potential development as anticancer drugs (Eka Marisa Putri et al., 2021).

Photodynamic Therapy Application

The synthesis and characterization of new compounds with benzenesulfonamide groups have been explored for their photophysical and photochemical properties, making them suitable for photodynamic therapy applications. This includes their use as photosensitizers for the treatment of cancer, leveraging their fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020).

COX-2 Inhibition and Anti-inflammatory Activity

Studies also include the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties for their cyclooxygenase-2 (COX-2) inhibitory activities. These compounds have shown potential in vitro and in vivo for anti-inflammatory activity, suggesting a pathway for the development of new COX-2 specific inhibitors (M. Pal et al., 2003).

Safety And Hazards


This compound is not intended for human or veterinary use1. Therefore, it should be handled with care, following appropriate safety protocols for research chemicals.


properties

IUPAC Name

4-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-14-6-8-16(9-7-14)25(21,22)20-13-2-4-15(5-3-13)24-17-12-18-10-11-19-17/h6-13,15,20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVCZLVQLNTZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

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